molecular formula C5H5ClF2N2 B13615062 3,5-Difluoropyridin-4-aminehydrochloride

3,5-Difluoropyridin-4-aminehydrochloride

Cat. No.: B13615062
M. Wt: 166.55 g/mol
InChI Key: RNDSBKZLPDPEQV-UHFFFAOYSA-N
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Description

3,5-Difluoropyridin-4-amine hydrochloride is a chemical compound with the molecular formula C5H5ClF2N2 It is a derivative of pyridine, where the 3rd and 5th positions on the pyridine ring are substituted with fluorine atoms, and the 4th position is substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoropyridin-4-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 4-aminopyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Another method involves the nucleophilic aromatic substitution of 3,5-dichloropyridine with ammonia or an amine source, followed by fluorination of the resulting 3,5-diaminopyridine.

Industrial Production Methods

Industrial production of 3,5-difluoropyridin-4-amine hydrochloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide, sodium ethoxide, or primary amines.

Major Products Formed

    Oxidation: Nitroso-3,5-difluoropyridine, nitro-3,5-difluoropyridine.

    Reduction: 3,5-difluoropyridin-4-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoropyridin-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-difluoropyridin-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridin-4-amine: Similar structure but with chlorine atoms instead of fluorine.

    3,5-Dibromopyridin-4-amine: Similar structure but with bromine atoms instead of fluorine.

    4-Amino-3,5-difluoropyridine: The free base form of 3,5-difluoropyridin-4-amine hydrochloride.

Uniqueness

3,5-Difluoropyridin-4-amine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H5ClF2N2

Molecular Weight

166.55 g/mol

IUPAC Name

3,5-difluoropyridin-4-amine;hydrochloride

InChI

InChI=1S/C5H4F2N2.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,(H2,8,9);1H

InChI Key

RNDSBKZLPDPEQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)N)F.Cl

Origin of Product

United States

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